molecular formula C15H24N2O5 B12302615 rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis

rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis

Cat. No.: B12302615
M. Wt: 312.36 g/mol
InChI Key: LJCAGQBKKRGTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the spirocyclic core. Common reagents used in these reactions include tert-butyl esters, methylating agents, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

rac-1-tert-butyl 3’a-methyl (3’aR,6’aR)-hexahydrospiro[azetidine-3,1’-furo[3,4-c]pyrrole]-1,3’a-dicarboxylate, cis has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with tert-butyl and methyl groups. These compounds share structural features but may differ in their specific functional groups and reactivity. Examples include:

  • rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate
  • rac-trans-1-tert-butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Properties

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

1-O'-tert-butyl 6a-O-methyl spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate

InChI

InChI=1S/C15H24N2O5/c1-13(2,3)22-12(19)17-7-15(8-17)10-5-16-6-14(10,9-21-15)11(18)20-4/h10,16H,5-9H2,1-4H3

InChI Key

LJCAGQBKKRGTTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)OC

Origin of Product

United States

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